molecular formula C20H21N3O2S B2713236 3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione CAS No. 497060-85-2

3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B2713236
CAS No.: 497060-85-2
M. Wt: 367.47
InChI Key: YRTGPYHPBJWMBU-UHFFFAOYSA-N
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Description

The compound is a triazole derivative with a benzofuran and a phenyl group attached. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . Phenyl groups are common in organic chemistry and often contribute to the stability and reactivity of molecules.


Chemical Reactions Analysis

Triazoles, benzofurans, and phenyl groups each have characteristic reactions. For instance, triazoles can participate in nucleophilic substitution reactions, while benzofurans can undergo electrophilic aromatic substitution .

Scientific Research Applications

Synthetic Pathways and Characterization

1,2,4-Triazole derivatives are synthesized through various chemical reactions, with one common method involving the cyclization of thiosemicarbazides in an alkali medium. This process has been employed to produce a series of 3-thio-4-benzyl(cyclohexyl, allyl) 5-(4-benzyloxyphenyl)-1,2,4-triazoles, highlighting the versatility of synthetic routes for triazole derivatives. Such methods allow for the exploration of chemical space around structures like "3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione" for potential applications in medicinal chemistry and materials science (Калдрикян, Мелик-Оганджанян, & Арсенян, 2017).

Antimicrobial and Anti-inflammatory Activities

Compounds within the 1,2,4-triazole family have been investigated for their antimicrobial properties. For instance, novel series of 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial activities. Such studies underscore the potential of these compounds in addressing microbial resistance and developing new therapeutic agents. Additionally, anti-inflammatory activities have been observed in certain 1,2,4-triazole derivatives, which were synthesized and characterized, indicating their potential in the development of anti-inflammatory drugs (Tozkoparan, Gökhan, Aktay, Yeşilada, & Ertan, 2000).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Triazoles are known to have various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Future Directions

The study of triazole, benzofuran, and phenyl derivatives is an active area of research in medicinal chemistry due to their diverse biological activities . Future research could explore the synthesis, characterization, and biological activity of this specific compound.

Properties

IUPAC Name

3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-13-7-9-15(10-8-13)23-17(21-22-19(23)26)12-24-16-6-4-5-14-11-20(2,3)25-18(14)16/h4-10H,11-12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTGPYHPBJWMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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